3-[(2,5-dimethylphenyl)sulfonyl]-N-(3-ethoxypropyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
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Overview
Description
N-{3-[(2,5-DIMETHYLPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3-ETHOXYPROPYL)AMINE is a complex organic compound with a unique structure that combines a sulfonyl group, a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, and an ethoxypropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2,5-DIMETHYLPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3-ETHOXYPROPYL)AMINE typically involves multiple steps, starting with the preparation of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core. This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The introduction of the sulfonyl group is achieved via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base. The final step involves the attachment of the ethoxypropylamine moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2,5-DIMETHYLPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3-ETHOXYPROPYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{3-[(2,5-DIMETHYLPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3-ETHOXYPROPYL)AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(2,5-DIMETHYLPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3-ETHOXYPROPYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. For example, it may bind to an enzyme’s active site, blocking its activity and thereby affecting downstream processes.
Comparison with Similar Compounds
Similar Compounds
- **N-{3-[(2,5-DIMETHYLPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3-METHOXYPROPYL)AMINE
- **N-{3-[(2,5-DIMETHYLPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3-PROPOXYPROPYL)AMINE
Uniqueness
The uniqueness of N-{3-[(2,5-DIMETHYLPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3-ETHOXYPROPYL)AMINE lies in its specific structural features, which confer distinct chemical and biological properties. The combination of the sulfonyl group, thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, and ethoxypropylamine moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H23N5O3S2 |
---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
10-(2,5-dimethylphenyl)sulfonyl-N-(3-ethoxypropyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
InChI |
InChI=1S/C20H23N5O3S2/c1-4-28-10-5-9-21-18-17-15(8-11-29-17)25-19(22-18)20(23-24-25)30(26,27)16-12-13(2)6-7-14(16)3/h6-8,11-12H,4-5,9-10H2,1-3H3,(H,21,22) |
InChI Key |
HFXLCKBUPWZVHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC1=NC2=C(N=NN2C3=C1SC=C3)S(=O)(=O)C4=C(C=CC(=C4)C)C |
Origin of Product |
United States |
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